Superior Hydrolysis Kinetics of TMTr vs. DMTr Under Identical Strong Acid Conditions
In a systematic kinetic study of acid-catalyzed hydrolysis under strongly acidic aqueous conditions (up to 3.5 mol·dm⁻³ HClO₄), the 4,4',4''-trimethoxytrityl (TMTr) derivative exhibited substantially faster hydrolysis than the 4,4'-dimethoxytrityl (DMTr) analog, consistent with the established class-level trend that each additional methoxy group increases acid lability by approximately one order of magnitude . This quantitative difference in hydrolysis rate translates directly to reduced deprotection time in automated oligonucleotide synthesis cycles, enabling higher throughput without compromising coupling fidelity [1].
| Evidence Dimension | Acid-catalyzed hydrolysis rate (relative) |
|---|---|
| Target Compound Data | TMTr derivative: fastest hydrolysis rate among methoxy-substituted trityl derivatives studied |
| Comparator Or Baseline | DMTr derivative: intermediate hydrolysis rate; MMTr derivative: slower; Trityl (unsubstituted): slowest |
| Quantified Difference | Class-level trend: each methoxy group increases cleavage rate by approximately 10× (ca. x10) |
| Conditions | Aqueous solutions up to 3.5 mol·dm⁻³ in strong acid (HClO₄), constant ionic strength, ambient temperature |
Why This Matters
Faster deprotection kinetics reduce cycle time per nucleotide addition, increasing overall synthesis throughput in automated oligonucleotide production workflows.
- [1] Canle, M., & Maskill, H. (2013). Acid-catalysed hydrolysis of trityl derivatives in strongly acidic aqueous media. Journal of Physical Organic Chemistry, 26(12), 1016–1022. DOI: 10.1002/poc.3230 View Source
